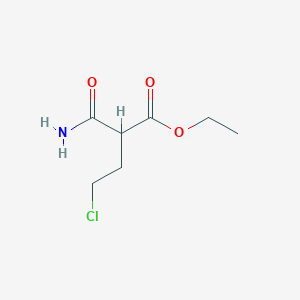
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Chemosensors
Fluorophores, including those derived from fluorinated compounds similar in functionality to "(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide," are pivotal in developing chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The unique properties of fluorinated chemosensors make them valuable in biochemical and environmental monitoring applications (Roy, 2021).
Molecular Imaging
Fluorophores, potentially including derivatives or related compounds, are critical in molecular imaging for in vivo cancer diagnosis. Despite the potential toxicity of some fluorophores, their use in low doses for molecular imaging has been encouraged due to their ability to enable real-time detection of cancer with inexpensive and portable equipment. This highlights the importance of fluorinated compounds in developing effective imaging probes for clinical applications (Alford et al., 2009).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods, particularly in aqueous media, is an area of growing interest due to the environmental and biological significance of fluorinated compounds. These methods enable the incorporation of fluorinated groups into molecules, significantly impacting their physical, chemical, and biological properties. The advancements in aqueous fluoroalkylation techniques underscore the versatility and potential applications of fluorinated compounds in pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Fluorinated Alternatives in Environmental and Biological Systems
The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids and sulfonic acids, possibly including compounds like "this compound," reflects ongoing efforts to mitigate environmental and health impacts. These alternatives are being explored for their potential to reduce the persistence and bioaccumulation associated with traditional perfluorinated compounds, highlighting the ongoing research and development in safer, more sustainable fluorinated materials (Wang et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(3-fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-21(18)15-8-7-13(11-14(15)16)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXWABWGDTSMQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)







![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)
